Introduction: The Strategic Importance of a Heterocyclic Building Block
Introduction: The Strategic Importance of a Heterocyclic Building Block
An In-Depth Technical Guide to 3-Bromothiophene-4-boronic acid: Properties, Synthesis, and Applications
3-Bromothiophene-4-boronic acid, with the CAS Number 101084-76-8, is a bifunctional organoboron compound that has emerged as a critical building block in modern organic synthesis.[1][2] Its structure, featuring a thiophene ring substituted with both a bromine atom and a boronic acid group, offers synthetic chemists a versatile handle for constructing complex molecular architectures. The thiophene motif is a key pharmacophore in numerous biologically active compounds and a fundamental component in high-performance organic electronic materials.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 3-Bromothiophene-4-boronic acid, with a focus on its principal application in palladium-catalyzed cross-coupling reactions.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. 3-Bromothiophene-4-boronic acid is typically a white to light yellow solid, soluble in various organic solvents.[4] However, like many heterocyclic boronic acids, it is susceptible to degradation, particularly protodeboronation, under ambient conditions.[5]
Core Properties
The key physicochemical properties are summarized in the table below, compiled from various supplier and database sources.
| Property | Value | Source |
| CAS Number | 101084-76-8 | [1][2] |
| Molecular Formula | C₄H₄BBrO₂S | [1][2] |
| Molecular Weight | 206.86 g/mol | [6] |
| Appearance | White to light yellow solid | [4] |
| Purity | Typically ≥97% | [2] |
| Solubility | Soluble in water and organic solvents like methanol and chloroform.[4] | |
| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |
Stability Considerations
Boronic acids, especially those based on electron-rich heterocycles like furan and pyrrole, are known for their limited benchtop stability.[5] They can undergo decomposition through pathways such as oxidation and protodeboronation, which can complicate reaction stoichiometry and reproducibility. A common issue is the formation of cyclic trimeric anhydrides (boroxines) through the loss of water. To mitigate these stability issues, 3-Bromothiophene-4-boronic acid should be stored in a cool, dry place, preferably refrigerated and under an inert atmosphere.[7][8] For applications requiring exceptional stability, conversion to more robust derivatives like N-methyliminodiacetic acid (MIDA) boronates or diethanolamine (DABO) complexes can be an effective strategy.[5][9] These derivatives are often crystalline, air-stable solids that can release the active boronic acid in situ under the reaction conditions.[9]
Spectroscopic Characterization
Spectroscopic analysis is essential for verifying the identity and purity of the reagent.
| Technique | Typical Data |
| ¹H NMR | The proton NMR spectrum provides characteristic signals for the two protons on the thiophene ring. The chemical shifts and coupling constants are diagnostic of the 3,4-substitution pattern. Data is available from multiple sources.[10][11] |
| ¹³C NMR | The carbon NMR spectrum will show four distinct signals for the thiophene ring carbons, with chemical shifts influenced by the bromine and boronic acid substituents. |
| Mass Spectrometry | The exact mass is 205.92084 Da.[6] The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br). |
Synthesis of 3-Bromothiophene-4-boronic acid
The synthesis of 3-Bromothiophene-4-boronic acid typically starts from a more readily available brominated thiophene precursor. A common and effective method involves the lithiation of 3,4-dibromothiophene followed by electrophilic trapping with a borate ester.
Synthetic Workflow Diagram
The following diagram illustrates a typical synthetic pathway.
Caption: Synthetic workflow for 3-Bromothiophene-4-boronic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on common methods for synthesizing aryl boronic acids.[12][13]
-
Reactor Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Initial Charge: Dissolve 3,4-dibromothiophene (1.0 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. The choice of n-BuLi is critical for achieving selective mono-lithiation at the 4-position due to the directing effect of the bromine at the 3-position. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.1 eq.) dropwise, again maintaining the temperature below -70 °C. The borate ester acts as the boron electrophile.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the mixture in an ice bath and carefully quench the reaction by adding 1 M hydrochloric acid (HCl). This acidic workup hydrolyzes the intermediate borate ester to the desired boronic acid.[12]
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or silica gel chromatography to yield pure 3-Bromothiophene-4-boronic acid.
Reactivity and Applications: The Suzuki-Miyaura Cross-Coupling
The primary utility of 3-Bromothiophene-4-boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction.[3][14] This palladium-catalyzed reaction forms a new carbon-carbon bond, a cornerstone transformation in the synthesis of pharmaceuticals and conjugated polymers.[3][15]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for coupling 3-Bromothiophene-4-boronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
-
Inert Atmosphere: To a reaction vessel, add the aryl halide (1.0 eq.), 3-Bromothiophene-4-boronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.). The use of excess boronic acid is common to compensate for potential decomposition.
-
Catalyst System: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, 1-5 mol%) and, if required, a phosphine ligand (e.g., SPhos, XPhos). The choice of ligand is crucial, especially for challenging couplings, as it influences the rate of both oxidative addition and reductive elimination.[5][17]
-
Solvent Addition: Degas a suitable solvent system (e.g., dioxane/water, toluene/water, DMF) by bubbling nitrogen or argon through it for 15-20 minutes. Add the degassed solvent to the reaction vessel.
-
Reaction: Heat the mixture with stirring to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.[9]
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.
Safety and Handling
As a chemical reagent, 3-Bromothiophene-4-boronic acid must be handled with appropriate safety precautions.
-
GHS Hazard Statements: The compound is associated with the following hazards:
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[4][7] Handle the solid in a well-ventilated area or a fume hood to avoid inhaling dust.[7][8]
-
Storage: Store in a tightly sealed container in a refrigerator (2-8°C).[2] For long-term storage, an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.[18]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[7] If inhaled, move the person to fresh air.[7] Seek medical attention if irritation persists.
Conclusion
3-Bromothiophene-4-boronic acid is a high-value synthetic intermediate whose utility is centered on its efficacy in Suzuki-Miyaura cross-coupling reactions. Its bifunctional nature allows for the strategic introduction of the 3-bromo-4-thienyl unit, a privileged scaffold in medicinal chemistry and materials science. While its stability requires careful handling and storage, its synthetic power makes it an indispensable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of novel and complex molecules.
References
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ChemBK. (2024, April 10). 3-BROMOTHIOPHENE-4-BORONIC ACID - Introduction. Available from: [Link]
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PubChem. 3-Bromothiophene-4-boronic acid. National Center for Biotechnology Information. Available from: [Link]
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AOBChem USA. 3-Bromothiophene-4-boronic acid. Available from: [Link]
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Preshlock, S. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Organic letters, 14(10), 2506–2509. Available from: [Link]
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Organic Syntheses. 3-bromothiophene. Available from: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3575–3581. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. Available from: [Link]
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Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045-1046. Available from: [Link]
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Reddit. (2020). Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. r/OrganicChemistry. Available from: [Link]
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Lennox, A. J., & Lloyd-Jones, G. C. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Angewandte Chemie International Edition, 53(1), 226-230. Available from: [Link]
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Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662–13663. Available from: [Link]
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ResearchGate. (2018). Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic acid. Available from: [Link]
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SpectraBase. 3-Bromothiophene - Optional[1H NMR] - Spectrum. Available from: [Link]
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Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3043. Available from: [Link]
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Peter, T., & Martin, S. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. Available from: [Link]
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